

# Davelizomib for Preclinical Combination Therapy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Davelizomib |           |
| Cat. No.:            | B12390117   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Davelizomib** (formerly known as Duvelisib or IPI-145) is a first-in-class oral dual inhibitor of the delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, particularly hematologic malignancies.[1][3][4] By targeting both PI3K- $\delta$  and PI3K- $\gamma$ , **Davelizomib** not only directly inhibits the growth of malignant B-cells and T-cells but also modulates the tumor microenvironment, making it a promising agent for combination therapies.[2][5]

These application notes provide a summary of preclinical data and detailed protocols for evaluating **Davelizomib** in combination with other anti-cancer agents. The information is intended to guide researchers in designing and executing preclinical studies to explore synergistic anti-tumor activity.

## Mechanism of Action: Dual Inhibition of PI3K- $\delta$ and PI3K- $\gamma$

**Davelizomib** exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. [4] Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol







4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth while inhibiting apoptosis.[1][4] **Davelizomib**'s dual inhibition of the  $\delta$  and  $\gamma$  isoforms of PI3K leads to a potent blockade of this pathway in hematologic cancer cells.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 4. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Davelizomib for Preclinical Combination Therapy Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390117#davelizomib-for-preclinical-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com